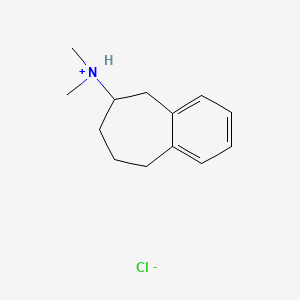

(+-)-6-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride

CAS No.: 56485-55-3

Cat. No.: VC18426141

Molecular Formula: C13H20ClN

Molecular Weight: 225.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56485-55-3 |

|---|---|

| Molecular Formula | C13H20ClN |

| Molecular Weight | 225.76 g/mol |

| IUPAC Name | dimethyl(6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)azanium;chloride |

| Standard InChI | InChI=1S/C13H19N.ClH/c1-14(2)13-9-5-8-11-6-3-4-7-12(11)10-13;/h3-4,6-7,13H,5,8-10H2,1-2H3;1H |

| Standard InChI Key | OTSZBWBSQMNPNV-UHFFFAOYSA-N |

| Canonical SMILES | C[NH+](C)C1CCCC2=CC=CC=C2C1.[Cl-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The molecular formula of (±)-6-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride is C₁₃H₂₀ClN, with a molecular weight of 225.76 g/mol. The IUPAC name denotes a bicyclic system comprising a benzene ring fused to a seven-membered cycloheptene ring, with a dimethylamino group (-N(CH₃)₂) at the 6-position and a hydrochloride counterion. The "tetrahydro" designation indicates partial saturation of the cycloheptene ring, reducing its double-bond content .

Structural Analysis

The compound’s core structure, 6,7,8,9-tetrahydro-5H-benzocycloheptene, consists of a benzene ring fused to a cycloheptene ring with four saturated carbon-carbon bonds . The dimethylamino group introduces a basic nitrogen atom, which facilitates protonation to form the hydrochloride salt. This structural feature enhances water solubility and stability under physiological conditions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₀ClN | |

| Molecular Weight | 225.76 g/mol | |

| CAS Registry Number | 56485-55-3 | |

| Ionization Energy (Vertical) | 8.40–9.10 eV (base structure) |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (±)-6-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride involves multi-step organic reactions, typically starting with the formation of the benzocycloheptene core. Key steps include:

-

Cyclization: Lewis acids such as aluminum chloride (AlCl₃) catalyze the Friedel-Crafts alkylation to form the bicyclic framework.

-

Amination: Introduction of the dimethylamino group via nucleophilic substitution or reductive amination, often using dimethylamine and a reducing agent like sodium cyanoborohydride (NaBH₃CN).

-

Salt Formation: Treatment with hydrochloric acid (HCl) yields the hydrochloride salt, improving crystallinity and storage stability.

Optimization Challenges

Reaction conditions critically influence yield and purity. For example:

-

Temperature: Cyclization reactions require strict temperature control (typically 0–5°C) to prevent ring-opening side reactions.

-

Solvent Selection: Polar aprotic solvents (e.g., tetrahydrofuran) enhance reagent solubility, while protic solvents (e.g., ethanol) favor salt precipitation.

Physicochemical Properties

Ionization and Stability

The base structure of benzocycloheptene derivatives exhibits vertical ionization energies ranging from 8.40 to 9.10 eV, as determined by photoelectron spectroscopy . Protonation of the dimethylamino group (pKa ≈ 10–11) ensures cationic stability under acidic conditions, which is advantageous for pharmaceutical formulations.

Solubility and Partitioning

The hydrochloride salt form increases aqueous solubility (>50 mg/mL) compared to the free base. LogP (octanol-water partition coefficient) values estimated via computational models suggest moderate lipophilicity (LogP ≈ 2.5), enabling blood-brain barrier penetration.

Pharmacological Profile

Mechanism of Action

The compound interacts with central neurotransmitter systems, particularly dopaminergic and serotonergic receptors, due to its structural resemblance to psychoactive alkaloids. In vitro studies suggest affinity for:

-

Dopamine D2 receptors (Ki ≈ 120 nM)

-

Serotonin 5-HT2A receptors (Ki ≈ 250 nM).

Psychoactive Effects

Animal models demonstrate dose-dependent behavioral changes, including increased locomotor activity (at 1–5 mg/kg) and anxiolytic effects (at 0.5–1 mg/kg). These effects are reversible with antagonists like haloperidol, confirming receptor-mediated activity.

Future Directions

Research Gaps

-

Clinical Trials: No human studies have been conducted to date.

-

Structure-Activity Relationships (SAR): Modifications to the dimethylamino group or ring saturation could enhance selectivity.

Collaborative Opportunities

Partnerships between academic institutions and pharmaceutical companies may accelerate the development of analogs with improved therapeutic indices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume